5-(methylthio)Thiazole
Description
Historical Context and Evolution of Thiazole (B1198619) Chemistry
The journey into the world of thiazole chemistry began in the late 19th century. While Hofmann's work on benzothiazoles in 1879 laid some initial groundwork, the systematic investigation of the parent heterocycle and its derivatives is largely credited to Arthur Hantzsch and his laboratory in 1887. evitachem.com Hantzsch's development of a method to synthesize thiazoles by reacting α-haloketones or α-haloaldehydes with thioamides was a pivotal moment that unlocked the potential of this class of compounds. tandfonline.com Since these pioneering efforts, the field has blossomed, with an immense body of literature detailing various synthetic methodologies, physical properties, structural characteristics, and reactivity patterns. evitachem.com The number of known thiazole compounds has grown exponentially, from around 2,100 in 1952 to well over 12,500 by the late 1970s, a testament to the scaffold's versatility and the continuous innovation in the field. georganics.sk
Importance of Thiazole Scaffolds in Academic Research
The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, which imparts unique chemical and physical properties. ontosight.ai Its aromatic nature contributes to its stability, while the presence of the heteroatoms provides sites for various chemical reactions. ontosight.ai This versatility has made the thiazole scaffold a subject of intense academic research, with applications spanning from pharmaceuticals to materials science. ontosight.aiprepchem.com
In medicinal chemistry, the thiazole moiety is recognized as a "privileged scaffold," appearing in a multitude of biologically active compounds. researchgate.netbohrium.com Thiazole derivatives have demonstrated a remarkable array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. smolecule.comresearchgate.netnih.govresearchgate.net This is underscored by the presence of the thiazole ring in numerous FDA-approved drugs, such as the antibiotic Penicillin, the antiretroviral drug Ritonavir, and the anti-inflammatory agent Meloxicam (B1676189). tandfonline.comprepchem.com Beyond pharmaceuticals, thiazole-based compounds are being explored for their potential in materials science, including their use in conductive polymers and organic light-emitting diodes (OLEDs). ontosight.ai
Rationale for Investigating 5-(methylthio)Thiazole Derivatives
The strategic functionalization of the thiazole ring allows for the fine-tuning of its physicochemical and biological properties. The introduction of a methylthio (-SCH3) group, particularly at the 5-position, has emerged as a promising avenue of investigation.
The methylthio group is a key functional group in heterocyclic chemistry that can significantly influence a molecule's properties. nih.gov It can act as a leaving group in nucleophilic substitution reactions, enabling further derivatization of the heterocyclic core. evitachem.com The sulfur atom can also participate in non-covalent interactions, which can be crucial for the binding of a molecule to a biological target. researchgate.net Furthermore, the methylthio group can impact the electronic properties of the heterocyclic ring, modulating its reactivity and potential for applications in materials science. evitachem.com In some contexts, the methylthio group can be replaced by other functional groups, such as alkyl or aryl groups, through nickel-induced Grignard reactions, further expanding the synthetic utility of these compounds. frontiersin.org
The compound this compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in various fields. evitachem.com Its derivatives are being actively investigated for their biological activities. For instance, research has pointed towards their potential use as antimicrobial and anticancer agents. evitachem.com In agriculture, there is interest in exploring their utility as fungicides or pesticides. evitachem.com
The investigation of metal complexes of this compound derivatives, such as ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, has revealed interesting coordination chemistry and potential applications, for example, as molluscicidal agents. tandfonline.comresearchgate.nettandfonline.com Furthermore, derivatives of this compound are being studied for their effects on specific biological targets. One study, for instance, explored the potent allosteric effects and neuroprotective potential of thiazole derivatives, including a 4-(methylthio)phenyl substituted compound, on GluA2 AMPA receptors. nih.gov
The following table provides a summary of some research findings on derivatives of this compound, highlighting their area of investigation and key findings.
| Derivative Class | Area of Investigation | Key Research Findings | Citations |
| Ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate metal complexes | Coordination Chemistry, Molluscicidal Activity | Synthesized and characterized Mn, Co, Ni, and Cu complexes; demonstrated molluscicidal activity against Biomphalaria alexandrina snails. | tandfonline.comresearchgate.nettandfonline.com |
| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Anti-inflammatory Agents | Compounds showed moderate to good anti-inflammatory activity, with some being more potent than indomethacin. Identified as selective COX-1 inhibitors. | nih.gov |
| Thiazole carboxamides with 4-(methylthio)phenyl substitution | Neuroprotective Agents | Investigated for their impact on GluA2 AMPA receptors, showing potent allosteric effects. | nih.gov |
| 4-(Methylthio)phenyl substituted thiazoles | Antimicrobial Agents | Derivatives showed notable antibacterial activity. | nih.gov |
The ongoing research into this compound and its derivatives underscores the compound's potential to contribute to the development of new therapeutic agents, agrochemicals, and advanced materials. The versatility of the thiazole scaffold, combined with the unique properties imparted by the methylthio group, ensures that this area of chemical research will remain a fertile ground for discovery.
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-6-4-2-5-3-7-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTDHPVYKALJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40982-34-1 | |
| Record name | 5-(methylthio)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Methylthio Thiazole and Its Derivatives
Strategies for Thiazole (B1198619) Ring Construction
The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with a variety of methods available to the synthetic chemist. These methods range from traditional condensation reactions to more contemporary approaches that offer greater efficiency and molecular diversity.
Classic Cyclization Protocols
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is one of the most fundamental and widely employed methods for the synthesis of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nbinno.comchemhelpasap.com This reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.
The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of substituents on both the α-halocarbonyl and thioamide starting materials, allowing for the preparation of a diverse array of substituted thiazoles. nbinno.com For the synthesis of derivatives related to 5-(methylthio)thiazole, a key starting material would be a thioamide bearing the methylthio group.
Modifications to the original Hantzsch protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. tandfonline.com These modifications often involve the use of microwave irradiation, solid-phase synthesis techniques, or alternative catalysts. figshare.comnih.gov For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.govencyclopedia.pub One-pot, three-component variations of the Hantzsch synthesis have also been developed, where an α-haloketone, a thiourea (B124793) or thioamide, and another component are reacted together to generate more complex thiazole derivatives in a single step. nih.govresearchgate.net
Table 1: Examples of Hantzsch Thiazole Synthesis and Modifications
| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| α-Haloketone | Thioamide | Conventional Heating | Substituted Thiazole | nbinno.comchemhelpasap.com |
| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| α-Haloketone | Thiourea | Microwave Irradiation | 2-Aminothiazole Derivative | nih.govencyclopedia.pub |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | Substituted Hantzsch Thiazole | nih.gov |
The Robinson-Gabriel synthesis is another classical method for the formation of oxazoles, which can be adapted for thiazole synthesis. The original method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org A variation of this approach can be envisioned for thiazole synthesis by utilizing a 2-acylamino-thioketone or a related thio-analogue. A more direct route to thiazoles using a similar strategy is the Gabriel synthesis, which involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. bepls.com
The Cook-Heilborn synthesis provides a direct route to 5-aminothiazole derivatives. wikipedia.orgnih.gov This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or their esters. nbinno.comwikipedia.orgpharmaguideline.com The reaction proceeds under mild conditions and allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring. wikipedia.org When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. nih.gov This method is particularly relevant for accessing thiazoles with an amino group at the C5 position, which can be a useful handle for further functionalization.
Table 2: Overview of Robinson-Gabriel and Cook-Heilborn Approaches
| Synthesis Method | Starting Materials | Key Product Feature | Reference(s) |
|---|---|---|---|
| Robinson-Gabriel (adapted) | 2-Acylamino-thioketone | Thiazole Ring | wikipedia.orgbepls.com |
| Cook-Heilborn | α-Aminonitrile and Carbon Disulfide | 5-Aminothiazole | nbinno.comwikipedia.orgpharmaguideline.com |
Modern Multicomponent Reactions for Thiazole Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives, offering advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.goviau.ir
One such example is the one-pot chemoenzymatic multicomponent synthesis of thiazole derivatives. nih.govsemanticscholar.org This method utilizes an enzyme, such as trypsin from porcine pancreas, to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording highly substituted thiazoles in high yields under mild conditions. nih.gov Another approach involves the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methylimidazole under solvent-free conditions. iau.ir These MCRs provide rapid access to a wide range of thiazole derivatives that would otherwise require multi-step synthetic sequences. iau.ir The reaction of 5-amino-3-(methylthio)-1,2,4-triazole with aromatic aldehydes and pyruvic acid is another example of a multicomponent reaction that can be influenced by the reaction conditions, such as conventional heating versus ultrasonic activation, to yield different heterocyclic products. nbuv.gov.ua
Transition Metal-Catalyzed Thiazole Syntheses
While classical methods for thiazole synthesis are well-established, transition metal-catalyzed reactions have gained prominence for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity. Although less common than for other heterocycles, several transition metal-catalyzed methods for thiazole synthesis have been reported. These methods often involve the coupling of various building blocks under the influence of a metal catalyst, such as copper or palladium.
For instance, copper-catalyzed C-H arylation of heterocycles has been developed, which could be applied to pre-formed thiazole rings to introduce substituents. organic-chemistry.org While not a de novo synthesis of the ring itself, it represents a modern approach to functionalizing the thiazole core. Research in this area continues to explore novel catalytic cycles for the direct construction of the thiazole ring from simple and readily available starting materials.
Biosynthetic Pathways to Thiazole Rings
Nature has evolved elegant and efficient enzymatic pathways for the synthesis of complex molecules, including the thiazole ring of thiamine (B1217682) (vitamin B1). wikipedia.orgnih.gov The biosynthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole, is a complex process that involves several enzymes and starting materials derived from primary metabolism. nih.gov
In prokaryotes, the thiazole ring is constructed from 1-deoxy-D-xylulose 5-phosphate (DXP) and a sulfur-containing compound. nih.gov The sulfur atom is typically derived from cysteine. wikipedia.org In higher plants, the biosynthesis of the thiazole moiety has been shown to occur in chloroplasts and requires pyruvate, glyceraldehyde 3-phosphate, tyrosine, cysteine, and MgATP. nih.gov The carbon atom at the 2-position of the thiazole ring in yeast has been shown to originate from the 2-carbon of glycine. rsc.org Understanding these biosynthetic pathways not only provides insight into the intricate workings of biological systems but can also inspire the development of novel biocatalytic or chemoenzymatic approaches for the synthesis of thiazole derivatives. youtube.com
Targeted Introduction of the Methylthio Moiety at the C5 Position
Synthesizing this compound requires precise control of regioselectivity. The electronic nature of the thiazole ring, with its electron-rich C5 position, dictates the primary strategies for introducing the methylthio group. Methodologies range from classical nucleophilic substitution to modern C-H activation techniques.
Nucleophilic Substitution of Halogenated Thiazoles at C5 with Thiolates
A well-established and reliable method for installing a methylthio group at the C5 position is through the nucleophilic aromatic substitution (SNAr) of a 5-halothiazole. The reactivity of halogens on the thiazole ring towards nucleophilic displacement is highly dependent on their position. Kinetic studies have demonstrated that a halogen at the C5 position is significantly more labile than those at the C2 or C4 positions. This enhanced reactivity at C5 makes it the preferred site for substitution reactions.
The reaction typically involves treating a 5-halothiazole, such as 5-bromothiazole (B1268178) or 5-chlorothiazole, with a methylthiolate salt, most commonly sodium thiomethoxide (NaSMe). The thiolate anion acts as the nucleophile, attacking the electron-deficient C5 carbon and displacing the halide leaving group. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the thiolate salt and promote the substitution pathway.
| Entry | Thiazole Substrate | Thiolate Reagent | Solvent | Conditions | Product | Yield |
| 1 | 5-Bromothiazole | Sodium Thiomethoxide | DMF | 80 °C, 4h | This compound | Good |
| 2 | 5-Chlorothiazole | Sodium Thiomethoxide | DMSO | 100 °C, 2h | This compound | Good |
| 3 | 2-chloro-5-nitrothiazole | Sodium Methoxide (B1231860) | Methanol | 50 °C | 2-methoxy-5-nitrothiazole | ~90% organic-chemistry.org |
Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Thiazoles. While entry 3 shows a methoxide substitution, the high yield and regioselectivity at C5 are directly analogous to reactions with thiolates.
Electrophilic Thiomethylation Reactions on the Thiazole Nucleus
In contrast to nucleophilic substitution on a pre-functionalized ring, electrophilic thiomethylation involves the direct functionalization of the thiazole C-H bond. The inherent electronic distribution of the thiazole ring, characterized by significant π-electron density, renders the C5 position the most susceptible to attack by electrophiles. This makes direct electrophilic substitution a regioselective approach for introducing substituents at this site.
This strategy requires a reagent that can serve as an electrophilic source of the methylthio group ("SMe+"). While less common than electrophilic halogenation or nitration, various reagents can achieve this transformation. Reagents such as dimethyl(methylthio)sulfonium (B1224233) salts or N-(methylthio)phthalimide can act as SMe+ synthons. Another potential source for the methylthio group is dimethyl sulfoxide (DMSO), which under certain activating conditions, can generate an electrophilic sulfur species. nih.govnih.gov The reaction would proceed by the attack of the electron-rich C5 position of the thiazole onto the electrophilic sulfur atom, followed by deprotonation to restore the aromaticity of the ring.
Utilizing Hetaryl(dimethyl)sulfonium Salts
Hetaryl(dimethyl)sulfonium salts represent a specific class of reagents for electrophilic functionalization. These compounds can be generated and used to transfer a dimethylsulfonium group to a target molecule. In the context of thiomethylation, a related species, such as a methyl(dithio)sulfonium salt, would be required. However, the application of hetaryl(dimethyl)sulfonium salts for the direct C5-thiomethylation of thiazoles is not widely documented in current literature, suggesting it is a more specialized or less commonly employed methodology compared to other synthetic routes.
Functionalization through C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis. This approach avoids the need for pre-functionalized starting materials, such as halothiazoles, and instead targets the direct conversion of a C-H bond. For the thiazole ring, palladium-catalyzed C-H activation has proven to be a highly effective and regioselective method for functionalization, predominantly at the C5 position. organic-chemistry.orgrsc.org
The methodology typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a ligand and a base. rsc.org Numerous studies on the direct C-H arylation of thiazoles have established that the reaction proceeds with high selectivity for the C5 position. organic-chemistry.org This selectivity is attributed to the electronic properties of the thiazole ring, which favor the initial palladation step at the nucleophilic C5 carbon. While most documented examples involve the formation of a C-C bond with aryl halides, this strategy is, in principle, extendable to C-S bond formation. The reaction of a thiazole with a suitable sulfur-based coupling partner under palladium catalysis could provide a direct route to this compound.
| Entry | Thiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Ref |
| 1 | 2-Methylthiazole | 1-bromo-4-fluorobenzene | Pd(OAc)₂ (0.1 mol%) | K₂CO₃ | DMA | 5-(4-fluorophenyl)-2-methylthiazole | 81% | organic-chemistry.org |
| 2 | Thiazole | 1-bromo-4-nitrobenzene | Pd(OAc)₂ (0.01 mol%) | K₂CO₃ | DMA | 5-(4-nitrophenyl)thiazole | 80% | organic-chemistry.org |
| 3 | Thiazole | 4-bromoacetophenone | Pd(OAc)₂ / Bphen | K₃PO₄ | Dioxane | 5-(4-acetylphenyl)thiazole | 85% | rsc.org |
Table 2: Examples of Palladium-Catalyzed C5-Selective C-H Arylation of Thiazoles, Demonstrating the Principle of C5-Activation.
Derivatization and Further Functionalization of the this compound Scaffold
Once the this compound core is synthesized, it can serve as a versatile platform for further elaboration. The remaining C-H bonds at the C2 and C4 positions exhibit distinct reactivities, allowing for selective and sequential introduction of additional functional groups.
Reactions at Other Thiazole Ring Positions (C2, C4)
The functionalization of the C2 and C4 positions of a 5-substituted thiazole requires distinct chemical approaches due to their differing electronic environments.
C2 Position: The proton at the C2 position of the thiazole ring is the most acidic. This acidity allows for regioselective deprotonation using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). The resulting 2-lithiothiazole intermediate is a potent nucleophile that can react with a wide range of electrophiles. For a substrate like this compound, treatment with n-BuLi at low temperature (e.g., -78 °C) would generate 2-lithio-5-(methylthio)thiazole. This intermediate can then be quenched with electrophiles such as aldehydes (to form alcohols), alkyl halides (to introduce alkyl groups), or carbon dioxide (to form a carboxylic acid), thereby enabling diverse functionalization at the C2 position.
C4 Position: The C-H bond at the C4 position is generally the least reactive towards both deprotonation and electrophilic attack. However, specific catalytic systems have been developed to achieve C4-selective functionalization. One such method is a palladium-catalyzed C-H arylation that utilizes boronic acids as the coupling partner. This reaction is proposed to proceed through a Heck-like concerted arylpalladation mechanism across the C4-C5 double bond of the thiazole. By employing a 5-substituted substrate like this compound, this methodology provides a pathway to introduce aryl groups selectively at the C4 position, complementing the lithiation chemistry at C2.
Modifications of the Methylthio Group
The methylthio group attached to the thiazole ring is a versatile functional handle that can be chemically modified to introduce new functionalities and modulate the electronic properties of the molecule. Key transformations include oxidation to sulfoxides and sulfones, which in turn activates the position for nucleophilic substitution.
Oxidation Reactions (Sulfoxides, Sulfones)
The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) moieties. This transformation is significant as it increases the electron-withdrawing nature of the substituent and activates it as a leaving group for subsequent reactions.
Common oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) are effective for this purpose. The degree of oxidation, from sulfoxide to sulfone, can often be controlled by the stoichiometry of the oxidant used. For instance, the oxidation of a methylthio group on a thiazole derivative to a methylsulfonyl moiety can be achieved using m-CPBA. nih.gov Similarly, the oxidation of other sulfur-containing heterocycles has been successfully carried out with m-CPBA, converting methylthio groups into methylsulfinyl and subsequently to methylsulfonyl groups. rsc.orgorganic-chemistry.org Hydrogen peroxide, often in the presence of an acid catalyst like glacial acetic acid, represents another common reagent for the oxidation of sulfides to sulfoxides and sulfones. mdpi.com The reaction of thiols with benzothiazole (B30560) sulfones can lead to the production of sulfinic acids (RSO₂H). nsf.gov
These oxidation reactions are fundamental for enhancing the chemical reactivity of the 5-position of the thiazole ring. The resulting sulfones, in particular, are powerful intermediates for further synthetic elaborations.
| Reactant Type | Oxidizing Agent | Product(s) | Research Context |
| 4-aryl-2-(methylthio)thiazole | m-CPBA | 4-aryl-2-(methylsulfonyl)thiazole | Intermediate for SAR studies nih.gov |
| 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole | m-CPBA | 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole (Sulfoxide) and further to the Sulfone oxide rsc.org | Synthesis of substituted dihydro-1,3,4-thiadiazoles rsc.org |
| 2-substituted 5-methyl-4-methylthio-1,3-oxazole | m-CPBA | 4-Methylsulfonyl derivatives | Synthesis of oxazole (B20620) derivatives organic-chemistry.org |
| Organic Sulfides | Hydrogen Peroxide / Acetic Acid | Sulfoxides, Sulfones | General green oxidation method mdpi.com |
Nucleophilic Displacement of the Methylthio Group
The methylthio group itself is generally a poor leaving group. However, upon oxidation to the methylsulfinyl (sulfoxide) or, more effectively, the methylsulfonyl (sulfone) group, it is transformed into an excellent leaving group, susceptible to nucleophilic displacement. This two-step sequence of oxidation followed by substitution provides a powerful method for introducing a wide range of substituents at the thiazole core.
Research has shown that the methylsulfonyl moiety can be displaced by various nucleophiles. However, the reaction can be challenging. For example, attempts to displace the methylsulfonyl group of 4-aryl-2-(methylsulfonyl)thiazole with a secondary amine were reported to be very difficult, indicating that reaction conditions must be carefully optimized. nih.gov In other heterocyclic systems, such as 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazoles, the methylsulphinyl group has been successfully substituted by several nucleophiles, demonstrating the viability of this approach. rsc.org
This methodology allows for the late-stage functionalization of the thiazole scaffold, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies.
Formation of Fused Thiazole Systems Incorporating Methylthio Moieties
The synthesis of fused heterocyclic systems containing a thiazole ring is a significant area of research, as these structures often exhibit important biological activities. Methodologies that incorporate a methylthio group into these fused systems are of particular interest.
One notable approach involves the microwave-assisted, one-pot, three-component reaction of compounds like 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. ingentaconnect.com This reaction efficiently constructs a pyranopyrimidine ring fused to the thiazole system, demonstrating a method where a methylthio-containing reagent is a key building block in the formation of the fused product. ingentaconnect.com
The design and synthesis of molecules containing more than one thiazole ring, sometimes in a fused or bi-heterocyclic arrangement, has been shown to enhance their therapeutic activities. nih.govmdpi.com Synthetic strategies often involve the reaction of a functionalized thiazole, such as an α-bromoketone derivative, with various heterocyclic amines or thiosemicarbazones to build these complex structures. mdpi.com Microwave activation has also been successfully applied to the synthesis of fused systems like thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide. rsc.org
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. The synthesis of this compound and its derivatives has benefited from such approaches, particularly through the use of microwave and ultrasonic irradiation, as well as solvent-free reaction conditions. bepls.com
Microwave-Assisted and Ultrasonic-Mediated Syntheses
Microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. bepls.com
Microwave-assisted organic synthesis (MAOS) has been effectively employed for the rapid, one-pot, catalyst-free synthesis of thiazole-fused pyranopyrimidine derivatives. ingentaconnect.com This method provides good yields and avoids the need for chromatographic purification. ingentaconnect.com Suzuki cross-coupling reactions to prepare aryl-substituted thiazoles have also been successfully carried out under microwave irradiation, significantly shortening reaction times compared to thermal heating. researchgate.net
Ultrasonic irradiation provides an alternative energy source for accelerating chemical reactions. It has been successfully implemented for the rapid synthesis of a novel series of thiazole derivatives bearing a coumarin (B35378) nucleus. nih.govsemanticscholar.org This approach is noted for its efficiency and operational simplicity. The synthesis of 2-methylthio-3H-1,5-benzodiazepine derivatives has also been achieved using an ultrasound-promoted protocol with a reusable catalyst, resulting in better yields and shorter reaction times. tandfonline.com
| Energy Source | Reaction Type | Product Class | Key Advantages |
| Microwave | One-pot, three-component reaction | Thiazolo[3,2-a]pyranopyrimidines | Rapid, solvent-free, catalyst-free, good yields ingentaconnect.com |
| Microwave | Suzuki cross-coupling | 4-(5-Arylthiophen-2-yl)thiazoles | Reduced reaction time, good yields researchgate.net |
| Microwave | Condensation/Oxidation | Thiazolo[5,4-d]thiazoles | Good yields, reduced excess of reagents rsc.org |
| Ultrasound | One-pot reaction | Thiazoles with coumarin nucleus | Rapid synthesis, high efficiency nih.govsemanticscholar.org |
| Ultrasound | Condensation | 2-Methylthio-3H-1,5-benzodiazepines | Shorter reaction times, better yields, reusable catalyst tandfonline.com |
| Ultrasound | Cyclization | Triazole-thiazole hybrids | Efficient synthesis of hybrid molecules arabjchem.org |
Solvent-Free and Environmentally Benign Conditions
Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and associated environmental and health hazards.
Use of Recyclable Catalysts
The development of sustainable chemical processes has spurred significant research into the use of recyclable catalysts for the synthesis of thiazole derivatives. These catalysts offer the distinct advantages of reducing waste, lowering costs, and simplifying product purification. Various classes of recyclable catalysts, including biocatalysts, polymer-supported catalysts, and magnetic nanoparticles, have been successfully employed in the synthesis of the thiazole core structure, demonstrating high efficiency and stability over multiple reaction cycles.
One notable advancement in this area is the application of biocatalysts, such as lipase (B570770), which has been shown to be a highly effective and environmentally friendly catalyst for thiazole synthesis. In one study, lipase was used to facilitate the condensation of aryl ethanones, KBrO3, and thioamide under ultrasound irradiation. The catalyst demonstrated excellent reusability, maintaining high yields for up to six cycles. This approach not only represents a greener alternative to traditional synthetic methods but also benefits from mild reaction conditions.
Chitosan-based hydrogels have also emerged as robust and eco-friendly biocatalysts. For instance, a pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been utilized for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. This hydrogel catalyst is noted for its large surface area and thermal stability, and it can be reused multiple times without a significant drop in its catalytic efficiency. Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been employed as a recyclable, eco-friendly biocatalyst for synthesizing thiazole derivatives, also under ultrasonic conditions. The TCsSB catalyst was shown to be reusable for several cycles without a considerable loss of potency.
In the realm of nanotechnology, magnetic nanoparticles have proven to be highly effective and easily separable catalysts. Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been used as a reusable catalyst in a green, one-pot, three-component synthesis of thiazole scaffolds. This method, conducted in an ethanol:water solvent system, allows for the straightforward recovery of the catalyst using an external magnet for subsequent reuse.
Solid acid catalysts also play a role in the sustainable synthesis of thiazoles. Silica sulfuric acid (SSA) has been employed in a solvent-free, mechanochemical one-pot synthesis of 5-acetylthiazole derivatives. This environmentally benign protocol is characterized by its recyclability, with the catalyst being reusable for up to five runs without a significant loss of its catalytic activity.
The research findings on the reusability of these catalysts are summarized in the tables below, highlighting their performance over several cycles.
Table 1: Reusability of Lipase Catalyst in Thiazole Synthesis
| Cycle | Yield (%) | Relative Enzyme Activity |
|---|---|---|
| 1 | 95 | 0.97 |
| 2 | 92 | 0.99 |
| 3 | 91 | 0.93 |
| 4 | 85 | 0.94 |
| 5 | 80 | 0.81 |
| 6 | 65 | N/A |
Table 2: Reusability of NiFe2O4 Nanoparticles in Thiazole Synthesis
| Cycle | Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 93 |
| 3 | 92 |
| 4 | 90 |
Table 3: Reusability of Silica Sulfuric Acid (SSA) in 5-Acetylthiazole Synthesis
| Cycle | Yield (%) |
|---|---|
| 1 | 94 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 90 |
Chemical Reactivity and Mechanistic Investigations of 5 Methylthio Thiazole
Reactivity at the Thiazole (B1198619) Ring System
The thiazole ring exhibits a unique reactivity profile due to its aromatic nature and the presence of both an electron-withdrawing imine-like nitrogen atom and an electron-donating thioether-like sulfur atom. This creates a complex electronic landscape that directs its interactions with various reagents.
Thiazole is an aromatic compound, fulfilling Hückel's rule with a delocalized system of six π-electrons over the five-membered ring. mdpi.comwikipedia.org This aromaticity confers significant stability to the ring system. The delocalization of the lone pair of electrons from the sulfur atom contributes to the aromatic sextet. nih.gov The presence of the electronegative nitrogen atom, however, deactivates the ring towards electrophilic attack compared to other five-membered heterocycles like thiophene (B33073) or pyrrole. oxfordsciencetrove.com
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov For the parent thiazole ring, electrophiles preferentially attack the electron-rich C5 position. wikipedia.orgpharmaguideline.comresearchgate.net Common EAS reactions like halogenation and sulfonation occur at this site. pharmaguideline.comias.ac.in
In 5-(methylthio)thiazole, the C5 position is already occupied. This directs electrophilic attack to other positions on the ring, which are inherently less reactive. The outcome of such a reaction would be governed by the combined directing effects of the ring heteroatoms and the existing methylthio group. The electron-donating nature of the 5-methylthio group would slightly activate the ring towards electrophilic attack compared to an unsubstituted thiazole, but the inherent deactivation by the pyridine-like nitrogen atom means that forcing conditions may still be required. ias.ac.in Generally, if the C5 position is substituted, electrophilic attack on the thiazole ring becomes significantly more difficult. pharmaguideline.comias.ac.in
Table 1: Regioselectivity of Electrophilic Substitution on the Thiazole Ring
| Position | Relative Electron Density | Preferred Site for Electrophilic Attack |
| C2 | Most electron-deficient | No |
| C4 | Nearly neutral | Possible, but less favored than C5 |
| C5 | Most electron-rich | Yes (primary site) |
This table summarizes the general reactivity patterns for the unsubstituted thiazole ring.
Nucleophilic aromatic substitution (SNAr) reactions on the thiazole ring are favored at the most electron-deficient position, which is C2. oxfordsciencetrove.compharmaguideline.com For these reactions to occur, a good leaving group, typically a halogen, must be present at the site of attack. The reaction generally proceeds through a stepwise mechanism involving a stable anionic intermediate (Meisenheimer complex) or potentially a concerted pathway. nih.gov
In the context of this compound, a nucleophilic attack would not occur on the carbon bearing the methylthio group unless it was first converted into a better leaving group. However, the presence of the electron-donating 5-methylthio group would slightly decrease the electrophilicity of the C2 and C4 positions, potentially making nucleophilic substitution at those positions (if substituted with a leaving group) slower compared to a thiazole ring bearing an electron-withdrawing group. ias.ac.in
Due to the aromatic stability of the thiazole ring, it is generally a reluctant participant in cycloaddition reactions like the Diels-Alder reaction. wikipedia.org Such reactions typically require high temperatures and proceed with the extrusion of a stable molecule to re-establish aromaticity in the product. wikipedia.org
However, specific substitution patterns can enable the thiazole ring to act as a diene. For instance, studies have shown that 4-alkenylthiazoles can undergo Diels-Alder reactions where the C4=C5 double bond of the thiazole ring and the adjacent side-chain double bond act as the diene component. nih.gov This opens up new pathways for the functionalization of the thiazole ring. nih.gov For this compound, participation in a Diels-Alder reaction as a diene is unlikely unless a double bond is introduced at the C4 position. The thiazole ring itself can also act as a dienophile in certain reactions, although this is less common.
Reactivity Profile of the 5-Methylthio Group
The sulfur atom of the methylthio group possesses lone pairs of electrons that can be delocalized into the thiazole ring through resonance. This electron-donating effect increases the electron density of the aromatic system, particularly at the C5 position where it is attached. This is consistent with the behavior of thioether substituents on other aromatic systems.
The electron-donating nature of the methylthio group has been observed to influence the spectroscopic properties of related heterocyclic systems. For example, in 2-alkyl-5-(methylthio)tetrazoles, the methylthio group causes a red-shift in the UV absorbance, which facilitates photoinduced reactions that are not possible with a simple alkyl substituent. nih.gov This effect highlights the group's ability to alter the electronic structure of the heterocycle. By donating electron density into the thiazole ring, the 5-methylthio group activates the ring towards electrophilic attack (relative to unsubstituted thiazole) and influences the regioselectivity of substitution reactions on other parts of the molecule.
Role as a Leaving Group in Substitution Reactions
There is a notable lack of published research detailing the role of the 5-(methylthio) group as a leaving group in substitution reactions involving the thiazole ring. Typically, for a group to function as an effective leaving group, it must be able to stabilize a negative charge upon its departure. The methylthiolate anion (CH₃S⁻) is a reasonably stable anion, suggesting that under certain conditions, the methylthio group could potentially act as a leaving group. However, nucleophilic aromatic substitution on an electron-rich five-membered heterocycle like thiazole is generally not a facile process unless the ring is activated by strongly electron-withdrawing groups. Given that the methylthio group itself has a nuanced electronic character (electron-donating via resonance, electron-withdrawing via induction), it is unlikely to strongly activate the ring towards nucleophilic substitution where it would be expelled.
Influence on Adjacent Ring Positions Reactivity
The methylthio group at the C5 position is expected to influence the reactivity of the adjacent C4 position and the more distant C2 position through a combination of inductive and resonance effects.
Inductive Effect : The sulfur atom is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I) that can modestly decrease the electron density of the thiazole ring.
Resonance Effect : The sulfur atom possesses lone pairs of electrons that can be delocalized into the thiazole ring, a resonance effect (+M) that increases electron density, particularly at the C2 and C4 positions.
In the context of nucleophilic attack, the C2 position of the thiazole ring is the most electrophilic. pharmaguideline.com The electron-donating resonance effect of the 5-methylthio group would likely decrease the electrophilicity of the C2 and C4 positions, making nucleophilic attack at these sites less favorable compared to an unsubstituted thiazole.
A summary of the expected electronic influence on adjacent positions is presented below:
| Position | Inductive Effect (-I) from -SCH₃ | Resonance Effect (+M) from -SCH₃ | Predicted Net Effect on Electron Density |
| C4 | Electron-withdrawing | Electron-donating | Ambiguous, likely small net change |
| C2 | Electron-withdrawing | Electron-donating | Ambiguous, likely small net change |
Reaction Mechanism Elucidation for Key Transformations
Detailed mechanistic studies, including kinetic analyses and isotopic labeling experiments, specifically for this compound are not readily found in the scientific literature. The following sections discuss the types of studies that would be necessary to elucidate such mechanisms.
Kinetic Studies and Transition State Analysis
To date, no specific kinetic studies or transition state analyses for reactions involving this compound have been published. Such studies would be invaluable for understanding the reactivity of this compound. For instance, kinetic analysis of electrophilic substitution reactions would provide quantitative data on the activating or deactivating nature of the 5-methylthio group. By comparing the reaction rates of this compound with unsubstituted thiazole and other 5-substituted derivatives, the relative influence of the methylthio group could be determined.
Transition state analysis, typically performed using computational quantum chemistry methods, would offer insights into the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This would allow for the determination of activation energies and the prediction of the most likely reaction mechanism. For example, a computational study could compare the transition state energies for electrophilic attack at the C2, C4, and C5 positions of this compound to predict the regioselectivity of such reactions.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov There are no reported isotopic labeling experiments specifically designed to investigate the reaction mechanisms of this compound.
Were such studies to be conducted, they could provide definitive evidence for proposed mechanisms. For example, in a hypothetical nucleophilic substitution reaction where the 5-(methylthio) group acts as a leaving group, labeling the methyl group with carbon-13 (¹³C) or the sulfur atom with sulfur-34 (B105110) (³⁴S) would allow for the unequivocal identification of the departed methylthiolate. Similarly, deuterium (B1214612) (²H) labeling of the thiazole ring at specific positions could be used to probe for the occurrence of deprotonation/reprotonation steps in a reaction mechanism.
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms, primarily hydrogen (¹H) and carbon (¹³C).
While specific experimental spectra for 5-(methylthio)thiazole are not widely published, a detailed analysis of its expected NMR data can be derived from the known values of the parent thiazole (B1198619) molecule and the well-understood effects of a methylthio substituent. The aromaticity of the thiazole ring is evidenced by the chemical shifts of its protons, which typically resonate between 7.27 and 8.77 ppm. chemicalbook.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the thiazole ring protons and one in the aliphatic region for the methyl group protons.
H2 Proton: The proton at the C2 position is adjacent to both the nitrogen and sulfur atoms, leading to a significant downfield shift. For the parent thiazole in CDCl₃, this proton appears at approximately 8.89 ppm. chemicalbook.com
H4 Proton: The proton at the C4 position is adjacent to the sulfur atom. In the parent thiazole, it resonates around 7.44 ppm. chemicalbook.com The methylthio group at C5 is expected to have a minor electronic influence on this proton.
-SCH₃ Protons: The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet in the aliphatic region, typically around 2.5 ppm, similar to the chemical shift observed for the methyl group in the isomer 2-(methylthio)thiazole (B1586565) (2.67 ppm). chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Five signals are anticipated: three for the thiazole ring carbons and one for the methyl carbon.
C2 Carbon: This carbon, situated between two heteroatoms (N and S), is the most deshielded carbon of the ring, with an expected chemical shift greater than 150 ppm. asianpubs.org
C4 Carbon: This carbon is expected to resonate further upfield than C2. In related thiazole derivatives, the C4 carbon appears around 130-145 ppm. asianpubs.org
C5 Carbon: The C5 carbon is directly bonded to the electron-donating methylthio group. This substitution is expected to shift its resonance compared to the parent thiazole. Its signal is generally found in the 100-120 ppm range in substituted thiazoles. asianpubs.org
-SCH₃ Carbon: The carbon of the methylthio group is expected to have a chemical shift in the aliphatic region, typically around 15-20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ¹H | ~8.8 - 9.0 | Singlet |
| H4 | ¹H | ~7.4 - 7.6 | Singlet |
| -SCH₃ | ¹H | ~2.5 - 2.7 | Singlet |
| C2 | ¹³C | >150 | - |
| C4 | ¹³C | ~130 - 145 | - |
| C5 | ¹³C | ~110 - 130 | - |
| -SCH₃ | ¹³C | ~15 - 20 | - |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. For a molecule like this compound, several standard 2D NMR experiments would be employed for complete structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, no significant cross-peaks are expected in the aromatic region as the ring protons (H2 and H4) are not on adjacent carbons and are separated by the sulfur atom, resulting in negligible coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H2 signal to the C2 signal, the H4 signal to the C4 signal, and the -SCH₃ proton signal to the -SCH₃ carbon signal. This provides an unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this compound, the following key correlations would be expected:
The methyl protons (-SCH₃) would show a correlation to the C5 carbon, confirming the attachment point of the methylthio group.
The H2 proton would show correlations to C4.
The H4 proton would show correlations to C2 and C5.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. These two methods are complementary; a molecular vibration that is strong in IR is often weak in Raman, and vice-versa. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it causes a change in the molecule's polarizability. ijbr.com.pk
The vibrational spectrum of this compound is dominated by the modes of the thiazole ring and the attached methylthio group.
Thiazole Ring Vibrations:
C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the 3000–3100 cm⁻¹ region. uni.lu
Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring give rise to a series of characteristic bands, typically in the 1300–1600 cm⁻¹ region. uni.lu
Ring Bending/Deformation: In-plane and out-of-plane bending vibrations of the ring and its C-H bonds occur at lower frequencies, generally between 600 and 1400 cm⁻¹. uni.lu
Methylthio Group Vibrations:
C-H Stretching: The methyl (-CH₃) group exhibits symmetric and asymmetric stretching vibrations, which are typically found in the 2850–3000 cm⁻¹ range.
C-H Bending: Symmetric and asymmetric bending (scissoring and rocking) modes of the methyl group appear in the 1375–1470 cm⁻¹ region.
C-S Stretching: The stretching vibration of the carbon-sulfur single bond is weaker and occurs at lower wavenumbers, typically in the 600–800 cm⁻¹ range. This band can sometimes be difficult to assign definitively due to overlap with ring deformation modes.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (aromatic) | Thiazole Ring | 3000 - 3100 |
| C-H Stretch (aliphatic) | -SCH₃ | 2850 - 3000 |
| C=N / C=C Ring Stretch | Thiazole Ring | 1300 - 1600 |
| C-H Bending | -SCH₃ | 1375 - 1470 |
| C-H In-plane Bending | Thiazole Ring | 1000 - 1300 |
| C-H Out-of-plane Bending | Thiazole Ring | 700 - 1000 |
| C-S Stretch | -S-CH₃ | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's elemental composition from its exact mass.
The molecular formula for this compound is C₄H₅NS₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the theoretical monoisotopic mass can be calculated with high precision.
Molecular Formula: C₄H₅NS₂
Calculated Monoisotopic Mass: 130.98634 Da
In an HRMS experiment, this compound would be ionized, commonly forming a protonated molecule [M+H]⁺ with a theoretical m/z of 131.99362. By comparing the experimentally measured m/z value to the calculated value, the molecular formula can be confirmed. For example, if the instrument measures an m/z of 131.9935, the minuscule difference from the theoretical value would provide strong evidence for the elemental formula C₄H₅NS₂, ruling out other possible formulas with the same nominal mass. Mass spectrometric analysis of thiazole derivatives often shows characteristic fragmentation pathways that include the cleavage of the 1,2- and 3,4-bonds of the thiazole ring.
Fragmentation Patterns for Structural Information
The molecular ion peak (M+) of this compound would be expected to be prominent, a common feature for aromatic heterocyclic compounds. The subsequent fragmentation would likely proceed through several key pathways initiated by the loss of the methylthio group or cleavage of the thiazole ring.
One probable primary fragmentation event is the cleavage of the C-S bond of the methylthio group, leading to the loss of a methyl radical (•CH3) to form a stable thiazole-5-thiolate cation. Another significant fragmentation pathway could involve the loss of the entire methylthio radical (•SCH3), resulting in a thiazol-5-yl cation.
Furthermore, cleavage of the thiazole ring itself is anticipated. This can occur through various mechanisms, often involving the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2). The presence of the sulfur atom can also lead to characteristic fragments containing sulfur. For instance, the ring could fragment to yield ions such as [M - HCN]+ or [M - C2H2S]+.
To illustrate potential fragmentation, the mass spectrum of a related compound, 2-amino-4-(5-nitro-2-furyl)thiazole, shows cleavage that results in an ion including the 2-substituted thiazole ring, as well as another fragment ion. researchgate.net This indicates that the thiazole ring can remain intact or undergo specific cleavages depending on the energetic stability of the resulting fragments.
A hypothetical fragmentation scheme for this compound could involve the following key steps:
Formation of the Molecular Ion: C₄H₅NS₂ + e⁻ → [C₄H₅NS₂]⁺• (M⁺•)
Loss of a Methyl Radical: [C₄H₅NS₂]⁺• → [C₃H₂NS₂]⁺ + •CH₃
Loss of a Thioformyl Radical: [C₄H₅NS₂]⁺• → [C₃H₄N]⁺• + •CHS
Ring Cleavage with Loss of Acetonitrile: [C₄H₅NS₂]⁺• → [C₂H₂S₂]⁺• + CH₃CN
The relative abundances of these fragment ions would provide crucial information for confirming the structure of this compound. High-resolution mass spectrometry would be instrumental in determining the exact elemental composition of each fragment, further solidifying the structural assignment.
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 131 | [C₄H₅NS₂]⁺• | - |
| 116 | [C₃H₂NS₂]⁺ | •CH₃ |
| 86 | [C₂H₂NS₂]⁺ | •C₂H₃ |
| 85 | [C₃H₃S₂]⁺ | •HCN |
| 71 | [C₂H₃S]⁺ | C₂H₂NS |
| 58 | [C₂H₂S]⁺• | C₂H₃NS |
This table is predictive and based on general fragmentation patterns of related heterocyclic compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
While a specific crystal structure determination for this compound has not been identified in the reviewed literature, the solid-state structure can be inferred from the crystallographic data of closely related thiazole derivatives. For instance, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole reveals key structural features of a molecule containing a methylsulfanyl-substituted heterocyclic ring. iucr.org
Based on such related structures, the thiazole ring in this compound is expected to be essentially planar. The bond lengths within the thiazole ring would exhibit values intermediate between single and double bonds, consistent with its aromatic character. The C-S bonds within the ring are typically around 1.71-1.74 Å, while the C=N double bond is shorter, approximately 1.30-1.33 Å. The C-C bond within the thiazole ring is generally in the range of 1.35-1.38 Å.
The methylthio group would be attached to the C5 position of the thiazole ring. The C5-S bond length is expected to be in the range of a typical C(sp²)-S single bond, approximately 1.75-1.78 Å, and the S-C(methyl) bond length would be characteristic of a C(sp³)-S single bond, around 1.80-1.82 Å. The geometry around the exocyclic sulfur atom would likely be bent, with a C-S-C bond angle of approximately 100-105°.
In the solid state, the packing of this compound molecules would be governed by intermolecular forces. Due to the presence of the polar thiazole ring and the sulfur atoms, dipole-dipole interactions and van der Waals forces would be significant. Weak C-H···N and C-H···S hydrogen bonds are also likely to play a role in stabilizing the crystal lattice. The planarity of the thiazole ring could also facilitate π-π stacking interactions between adjacent molecules, further influencing the crystal packing arrangement.
Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| C-S (ring) Bond Length | 1.71 - 1.74 Å |
| C=N (ring) Bond Length | 1.30 - 1.33 Å |
| C-C (ring) Bond Length | 1.35 - 1.38 Å |
| C5-S (exocyclic) Bond Length | 1.75 - 1.78 Å |
| S-C (methyl) Bond Length | 1.80 - 1.82 Å |
| C-S-C Bond Angle | 100 - 105° |
This table presents anticipated values based on the crystallographic data of related thiazole derivatives.
Computational Chemistry and Theoretical Modeling of 5 Methylthio Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 5-(methylthio)thiazole at the atomic and molecular levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a primary method for studying the electronic properties of heterocyclic molecules like this compound. researchgate.netresearchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. scirp.org These studies typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic descriptors. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgsemanticscholar.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. scirp.orguomphysics.net For thiazole (B1198619) derivatives, the distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In related thiazole structures, the HOMO is often localized over the thiazole ring and the sulfur atom of the methylthio group, while the LUMO may be distributed across the C=N bond and other parts of the ring system. tandfonline.comacs.org
Table 1: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Description | Significance in Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability (nucleophilicity). Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability (electrophilicity). Lower energy indicates a better electron acceptor. |
| ΔE (Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
The distribution of electron density within the this compound molecule governs its electrostatic properties and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. irjweb.com These maps are invaluable for identifying the regions that are rich or poor in electrons. researchgate.net
In an MEP map, different colors represent different values of electrostatic potential. irjweb.com
Red regions indicate negative electrostatic potential, highlighting areas with an excess of electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and sulfur. irjweb.comresearchgate.net
Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. irjweb.com
Green regions denote neutral or near-zero potential. irjweb.com
For this compound, the MEP map is expected to show a significant negative potential (red) around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The sulfur atoms, both in the ring and in the methylthio group, would also contribute to negative potential regions. Positive potential (blue) would likely be localized on the hydrogen atoms of the methyl group. This information helps predict how the molecule will interact with other polar molecules, receptors, or ions. researchgate.net
The aromaticity of the thiazole ring is a key factor in the stability and reactivity of this compound. nih.gov Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts extra stability. Computational methods allow for the quantification of this property through various aromaticity indices. mdpi.com
These indices evaluate aromaticity based on different criteria, such as geometry, electron delocalization, and magnetic properties.
Geometry-based indices , like the Harmonic Oscillator Model of Aromaticity (HOMA), assess the variation in bond lengths within the ring. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. mdpi.com
Electron delocalization-based indices , such as the para-delocalization index (PDI) and the multicenter index (MCI), quantify the extent of electron sharing between atoms in the ring. mdpi.com
Magnetic-based indices , including the Nucleus-Independent Chemical Shift (NICS), calculate the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromatic character. mdpi.com
Table 2: Common Aromaticity Indices
| Index | Basis of Calculation | Interpretation for Aromaticity |
|---|---|---|
| HOMA | Bond lengths | Values closer to 1 indicate higher aromaticity. |
| PDI | Electron delocalization between para-atoms | Higher positive values suggest greater aromatic character. |
| NICS | Magnetic shielding at the ring's center | Negative values (e.g., NICS(0), NICS(1)) are indicative of aromaticity. |
| IA | Bond orders | Values closer to 100 indicate a fully aromatic system. mdpi.com |
DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. scielo.org.za
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like Gauge-Independent Atomic Orbital (GIAO). scielo.org.za By calculating the magnetic shielding for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted spectra for this compound would show distinct signals for the protons and carbons of the thiazole ring and the methyl group, aiding in the assignment of experimental peaks. mdpi.com
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be predicted computationally. scielo.org.za By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies and intensities can be determined. For this compound, theoretical IR spectra would help identify characteristic stretching and bending vibrations, such as C-H, C=N, C-S, and C-C bonds within the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. scielo.org.za These calculations provide information about the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions, which are related to the HOMO-LUMO energy gap. The predicted UV-Vis spectrum helps to understand the electronic structure and photophysical properties of the molecule. researchgate.net
Density Functional Theory (DFT) Studies of Electronic Structure
Reaction Mechanism Predictions and Energy Profiles
Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions involving this compound. uomphysics.net DFT can be used to map out the potential energy surface (PES) for a given reaction, providing a detailed understanding of the reaction mechanism. researchgate.net
This involves:
Identifying Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.
Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate these saddle points on the PES.
Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.
Constructing Reaction Energy Profiles: By plotting the energy of the system against the reaction coordinate, an energy profile is created. This profile visually represents the energy changes throughout the reaction, including the stability of intermediates and the height of energy barriers.
For this compound, this approach could be used to predict the regioselectivity of electrophilic aromatic substitution, determine the most favorable pathway for its synthesis, or investigate its metabolic degradation pathways. By comparing the energy profiles of different possible mechanisms, the most likely reaction pathway can be identified. researchgate.netuomphysics.net
Transition State Characterization
A search for studies detailing the transition state characterization for reactions involving this compound did not yield any specific results. Such studies would typically involve computational methods to locate the geometry of the transition state structure along a reaction pathway, calculate its energy, and analyze its vibrational frequencies to confirm it as a true first-order saddle point. This information is crucial for understanding the kinetics and mechanism of a chemical reaction. While the synthesis and reactions of thiazoles are widely reported, detailed computational investigations into the transition states for reactions specifically involving this compound appear to be absent from the literature.
Reaction Coordinate Analysis
Similarly, no specific studies were found that perform a reaction coordinate analysis for chemical transformations of this compound. This type of analysis involves mapping the energy of the system as it progresses from reactants to products along a specific reaction pathway. It provides a detailed picture of the energy landscape of a reaction, including the identification of intermediates and transition states. The absence of such analyses for this compound in the literature indicates a gap in the detailed mechanistic understanding of its formation and reactivity from a computational standpoint.
Molecular Dynamics Simulations
Molecular dynamics simulations are a valuable tool for understanding the behavior of molecules in the liquid or solid state, providing insights into intermolecular interactions, diffusion, and structural organization. A search for molecular dynamics studies focused on the intermolecular interactions of this compound did not return any relevant research. The existing literature on molecular dynamics of thiazole derivatives is predominantly centered on the simulation of large, biologically active molecules containing a thiazole moiety within the binding site of a protein. These studies aim to understand drug-receptor interactions rather than the fundamental intermolecular forces between molecules of this compound itself.
Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro/in Silico Focus
General Biological Significance of Thiazole (B1198619) Derivatives
Thiazole derivatives have demonstrated a remarkable breadth of biological activities, which has led to their incorporation into numerous clinically approved drugs. nih.govglobalresearchonline.net These activities stem from the unique structural and electronic properties of the thiazole ring, which can be readily modified to optimize therapeutic effects. globalresearchonline.net The diverse pharmacological profile of these compounds includes antimicrobial, anticancer, anti-inflammatory, analgesic, and antioxidant effects, often linked to their ability to interact with various biological targets. nih.govmdpi.com
Thiazole-containing compounds are a significant class of antimicrobial agents, exhibiting activity against a wide spectrum of bacteria, fungi, and viruses. nih.govmdpi.com The thiazole moiety is a key component of several approved drugs, including the antineoplastic agent tiazofurin (B1684497) and the anti-HIV drug ritonavir. globalresearchonline.netnih.gov The mechanism of action for many thiazole derivatives involves targeting essential microbial enzymes or cellular processes.
Antibacterial Activity: Newly synthesized thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. jchemrev.com For instance, certain thiazole-quinolinium derivatives have demonstrated broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant E. coli. nih.gov Some derivatives have been found to be more effective than established antibiotics like vancomycin (B549263) against certain resistant strains. nih.gov The antibacterial efficacy is often attributed to the specific substitutions on the thiazole ring. nih.gov
Antifungal Activity: Thiazole derivatives have also been identified as effective antifungal agents. nih.govjchemrev.com Compounds with 3-pyridyl, biphenyl, or 4-mercaptopyrazolopyrimidine substitutions have shown notable antifungal properties. nih.gov The antifungal activity of some thiazole derivatives is comparable to or even exceeds that of standard drugs like Amphotericin B against certain fungal species. mdpi.com
Antiviral Activity: The thiazole scaffold is present in antiviral medications, most notably ritonavir, which is used in the treatment of HIV. globalresearchonline.netnih.gov This highlights the potential of the thiazole ring in the design of new antiviral therapies.
Table 1: Examples of Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect/Activity | Reference(s) |
| Thiazole-quinolinium derivatives | Gram-positive and Gram-negative bacteria (including MRSA and drug-resistant E. coli) | Potent bactericidal activity, with some analogues being 100 times more potent than methicillin (B1676495) against MRSA. | nih.gov |
| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Bacteria and Fungi | Derivatives with 4-(methylthio)phenyl showed good antibacterial activity. | nih.gov |
| Di- and trithiazole derivatives | Salmonella typhimurium, Staphylococcus epidermidis | High reactivity and activity exceeding standard antibiotics. | mdpi.com |
| Thiazole derivatives with pyrazoline and thiazole side groups | Human pathogenic microorganisms | High antibacterial activity. | jchemrev.com |
The thiazole ring is a privileged scaffold in the development of anticancer agents. researchgate.netnih.gov Several thiazole-containing compounds, such as the second-generation tyrosine kinase inhibitor dasatinib (B193332) and the antineoplastic drug tiazofurin, are used in cancer therapy. researchgate.netglobalresearchonline.net The anticancer activity of thiazole derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.gov
Newly synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity against human lung adenocarcinoma cells (A549). One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated the highest cytotoxic activity against A549 cells with an IC50 value of 23.30 ± 0.35 µM, while showing no toxicity against normal mouse embryoblast cells (NIH/3T3). researchgate.net Furthermore, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with some compounds showing good inhibitory effects. mdpi.com
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound/Derivative | Cell Line(s) | IC50/Activity | Reference(s) |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (human lung adenocarcinoma) | IC50 of 23.30 ± 0.35 µM | researchgate.net |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | A549 and NIH/3T3 | Selective cytotoxicity against A549 cells. | researchgate.net |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549, Bel7402, HCT-8 | Moderate to good inhibitory activity against A-549 cells. | mdpi.com |
| Thiazole derivatives | MCF-7 (breast cancer), HepG2 (liver cancer) | Antiproliferative activity. | mdpi.com |
Thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.netwjpmr.com The well-known non-steroidal anti-inflammatory drug (NSAID) meloxicam (B1676189) contains a thiazole moiety, underscoring the importance of this heterocycle in the development of anti-inflammatory therapies. nih.gov
A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives were found to exhibit moderate to good anti-inflammatory activity, with some compounds showing better activity than the reference drug indomethacin. nih.gov These compounds were identified as selective COX-1 inhibitors. nih.gov Other studies on 5-methyl-2-phenylthiazole-4-substituted heteroazoles also demonstrated moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity. researchgate.net
Table 3: Anti-inflammatory and Analgesic Activity of Thiazole Derivatives
| Compound/Derivative Class | In Vitro/In Vivo Model | Observed Effect/Activity | Reference(s) |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | Carrageenan-induced mouse paw edema / COX-1 and COX-2 inhibition assay | Moderate to good anti-inflammatory activity; selective COX-1 inhibitors. | nih.gov |
| 5-methyl-2-phenylthiazole-4-substituted-heteroazoles | Carrageenan-induced rat paw edema / Acetic acid-induced writhing in mice | Moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity. | researchgate.net |
| Thiazolyl-1,3,4-oxadiazolines and 5-carboxiethyl-2-hydrazon-4-methyl-thiazoles | Turpentine oil-induced acute inflammation in rats | Good anti-inflammatory potential compared to diclofenac. | researchgate.net |
| Substituted phenyl thiazole derivatives | Carrageenan and formalin induced rat paw edema | Appreciable anti-inflammatory activity. | wjpmr.com |
Several thiazole derivatives have been reported to possess significant antioxidant properties. nih.govresearchgate.net The antioxidant activity is often evaluated through various radical scavenging assays. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Certain compounds within this series demonstrated significant radical scavenging potential, which was attributed to the presence of electron-donating substituents. nih.gov
Table 4: Antioxidant Activity of Thiazole Derivatives
| Compound/Derivative | Assay Method | Key Finding | Reference(s) |
| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging | Compounds with electron-donating substituents showed significant radical scavenging potential. | nih.govresearchgate.net |
| Thiazolidinone derivatives of 1,3-thiazole | In vitro antioxidant assays | Compounds exhibited antioxidant activity. | nih.gov |
The biological activities of thiazole derivatives are often a result of their interaction with and inhibition of specific enzymes. For example, the anti-inflammatory effects of some thiazoles are due to their inhibition of cyclooxygenase (COX) enzymes. nih.gov A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones identified them as selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov
Furthermore, thiazole derivatives have been investigated as inhibitors of other enzymes, such as matrix metalloproteinases (MMPs), which are implicated in conditions like acute lung injury. semanticscholar.org Fused thiazoles have also been studied for their inhibitory activity against nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs). d-nb.info
Structure-Activity Relationship (SAR) Studies of 5-(methylthio)Thiazole Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective drug candidates. For derivatives of this compound, SAR studies have provided insights into the structural requirements for various biological activities.
In the context of antimicrobial activity, the position of substituents on the thiazole ring is critical. For a series of 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles, derivatives substituted with a 4-(methylthio)phenyl group were found to exhibit the best antibacterial activity. nih.gov This suggests that the presence and position of the methylthio group on an associated phenyl ring can significantly enhance antibacterial efficacy.
Another study on thiazole-quinolinium derivatives, specifically 1-Methyl-2-((E)-4-(methylthio)styryl)-4-((Z)-(3-(3-(pyrrolidin-1-yl)propyl)benzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide, highlighted their potent antibacterial activity. nih.gov While a detailed SAR was not provided for a series of these specific compounds, the activity of this molecule points to the potential of the methylthio-styryl moiety in conferring antibacterial properties.
Research on aryl-thiazol-piperidines as modulators of Survival Motor Neuron (SMN) protein production has also shed light on the importance of the substituent position on the thiazole ring. nih.gov Specifically, a compound named ML200, with the IUPAC name 1-(5-(4-(methylthio)phenyl)thiazol-2-yl)piperidine-4-carboxamide, was identified as a potent modulator. This indicates that a phenyl ring with a methylthio substituent at the 5-position of the thiazole ring is a favorable structural feature for this particular biological activity. nih.gov
Mechanistic Insights into Biological Interactions (In Vitro Models)
Understanding how this compound derivatives exert their effects at a molecular level requires the identification of specific protein targets and the elucidation of their impact on cellular signaling pathways.
In vitro studies on thiazole derivatives have successfully identified several molecular targets responsible for their pharmacological effects. For a series of 5-methylthiazole-based thiazolidinone derivatives, cyclooxygenase-1 (COX-1) was identified as the primary molecular target for their anti-inflammatory activity. mdpi.comnih.gov These compounds exhibited a selective inhibitory effect on COX-1, with potency superior to the reference drug naproxen, while showing no significant inhibition of COX-2 or lipoxygenases (LOX). mdpi.comnih.gov
In the context of anticancer activity, thiazole derivatives have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. nih.gov One study identified PI3Kα as a direct target for a novel naphthalene-azine-thiazole hybrid, which showed potent inhibition of the enzyme. nih.gov Other identified targets for different thiazole scaffolds include the bacterial enzyme MurB, which is involved in cell wall synthesis, making it a target for antibacterial agents. cu.edu.eg
| Thiazole Derivative Class | Identified Molecular Target | Associated Biological Activity | Source |
|---|---|---|---|
| 5-methylthiazole-based thiazolidinones | Cyclooxygenase-1 (COX-1) | Anti-inflammatory | mdpi.comnih.gov |
| Naphthalene-azine-thiazole hybrids | PI3Kα | Anticancer | nih.gov |
| Thiazol-4(5H)-one derivatives | MurB enzyme | Antibacterial | cu.edu.eg |
Beyond direct enzyme inhibition, thiazole derivatives can modulate complex cellular signaling pathways. The PI3K pathway, which is crucial for regulating cell growth, proliferation, and survival, is a key target. nih.gov Activation of this pathway is implicated in many cancers. nih.gov A novel thiazole derivative demonstrated the ability to inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade downstream of PI3K. nih.gov This was evidenced by a decrease in the phosphorylation of both Akt and mTOR in ovarian cancer cells, leading to cell cycle arrest and apoptosis. nih.gov
Another mechanism of action identified for a different class of thiazole compounds involves the modulation of Survival Motor Neuron (SMN) protein levels. These compounds were found to stabilize the SMN2 mRNA transcript, suggesting an influence on post-transcriptional regulation pathways. nih.gov
Bioinformatic and Cheminformatic Approaches
In silico techniques, such as molecular docking, are powerful tools for predicting and rationalizing the interaction between small molecules and their protein targets at a molecular level.
Molecular docking studies have provided detailed insights into how thiazole derivatives bind to their target enzymes. For the 5-methylthiazole-based thiazolidinones, docking into the active site of COX-1 (PDB code: 1EQG) revealed key interactions. mdpi.com The residue Arg120 was identified as being primarily responsible for the activity, forming crucial hydrogen bonds with the inhibitor. mdpi.comnih.gov Additionally, hydrophobic interactions with residues such as Val116, Val349, and Tyr385 contribute to the stable binding of the ligand within the enzyme's active site. mdpi.com
In the case of the PI3Kα inhibitor, docking simulations predicted a binding mode where the compound forms hydrogen bonds with key active site residues, including Val851, Ser774, and Asp933. nih.gov These interactions help to anchor the molecule within the binding pocket, explaining its inhibitory activity. nih.gov
These computational studies are invaluable for understanding structure-activity relationships and for the rational design of new, more potent inhibitors based on the this compound scaffold.
| Thiazole Derivative Class | Protein Target (PDB Code) | Key Interacting Residues | Types of Interaction | Source |
|---|---|---|---|---|
| 5-methylthiazole-based thiazolidinones | COX-1 (1EQG) | Arg120, Tyr355, Val116, Val349, Ala527 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |
| Naphthalene-azine-thiazole hybrid (Compound 6a) | PI3Kα (Modelled) | Val851, Ser774, Asp933, Tyr836 | Hydrogen bonds, Pi-cation interactions | nih.gov |
| Thiazol-4(5H)-one derivative (Compound 6d) | MurB (1UDR) | Arg156, Asn131, Ser132, Ser259 | Hydrogen bonds | cu.edu.eg |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies are instrumental in predicting the biological potency of novel molecules, thereby guiding the design and synthesis of more effective therapeutic agents. These in silico methods help to identify key molecular features and physicochemical properties that govern the activity of thiazole-containing compounds.
Different statistical methods are utilized to build QSAR models, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). These models are based on molecular descriptors, which are numerical values that characterize the topological, electronic, geometric, and physicochemical properties of a molecule. imist.ma
2D-QSAR Model for 5-Lipoxygenase Inhibition
A 2D-QSAR study was conducted on a series of 59 thiazole derivatives to predict their inhibitory activity against the 5-lipoxygenase (5-LOX) enzyme, a key target in the development of anti-inflammatory drugs. laccei.org The biological activity was expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). Using multiple linear regression (MLR), a model was generated that linked the pIC50 to nine specific molecular descriptors. laccei.org
The resulting QSAR equation was: **pIC50 = -0.1207 *AATSC4c -0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp +0.1411 SaaS + 0.1325 maxHBa + 0.2375JGI4 - 0.061 ATSC8p - 6.2479 laccei.org
The model demonstrated a good correlation coefficient (R²) of 0.626 and a predictive coefficient for the external test set (R²_test) of 0.621, indicating a reliable level of accuracy in its predictions. laccei.org The descriptors in the model represent various molecular properties, as detailed in the table below.
| Descriptor | Coefficient | Description (General Class) |
|---|---|---|
| AATSC4c | -0.1207 | 2D Autocorrelation Descriptor (Centered) |
| AATSC8c | -0.2878 | 2D Autocorrelation Descriptor (Centered) |
| AATSC1p | 0.3065 | 2D Autocorrelation Descriptor (Partial Charge) |
| GATS5s | -0.0665 | Geary Autocorrelation Descriptor (Sigma Electrons) |
| VE2_Dzp | -0.1048 | Topological Descriptor (Polarizability) |
| SaaS | 0.1411 | Molecular Property Descriptor (Sum of Atomic van der Waals Surface Areas) |
| maxHBa | 0.1325 | Molecular Property Descriptor (Maximum Number of Hydrogen Bond Acceptors) |
| JGI4 | 0.2375 | Topological Descriptor (Mean Topological Charge Index) |
| ATSC8p | -0.061 | 2D Autocorrelation Descriptor (Partial Charge) |
QSAR Models for Peptidyl-Prolyl Isomerase (Pin1) Inhibition
In another study, QSAR models were developed for a series of 25 thiazole derivatives to predict their inhibitory activity against Pin1, an enzyme implicated in cancer. imist.ma This analysis compared the performance of Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Network (ANN) models.
The MLR method yielded a satisfactory model based on four key descriptors: Molar Refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and a topological descriptor (J). imist.ma The statistical quality of the developed models was rigorously evaluated.
| Model | R² (Training Set) | R²cv (Cross-Validation) | R²_test (Test Set) | MSE (Mean Squared Error) |
|---|---|---|---|---|
| MLR | 0.76 | 0.63 | 0.78 | 0.039 |
| ANN (Levenberg-Marquardt) | 0.98 | 0.99 | 0.98 | 0.013 |
The results indicated that while the MLR model was robust, the Artificial Neural Network model with a [4-10-1] architecture showed superior performance, with significantly higher correlation coefficients and lower error. imist.ma This highlights the utility of machine learning approaches in developing highly predictive QSAR models. imist.ma
PASS Prediction for Anti-Inflammatory Activity
Beyond traditional QSAR, other computational tools like PASS (Prediction of Activity Spectra for Substances) are used to forecast the biological activity of compounds. For a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, PASS was used to predict their anti-inflammatory potential. mdpi.comnih.gov The program calculates the probability of a compound being "active" (Pa) for various biological activities. mdpi.com
The presence of a methyl group at position 5 of the thiazole ring was found to provide good predictions for anti-inflammatory activity. mdpi.com The Pa values for the most promising compounds ranged from 0.455 to 0.581, guiding the selection of candidates for further biological evaluation. mdpi.com
| Compound Class | Activity Prediction Method | Predicted Pa Value Range | Predicted Target |
|---|---|---|---|
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones | PASS | 0.455 to 0.581 | Anti-inflammatory |
These QSAR and predictive modeling studies demonstrate the power of in silico approaches to efficiently screen and prioritize thiazole derivatives for synthesis and testing, ultimately accelerating the discovery of new drug candidates. imist.malaccei.org
Applications in Specialized Chemical and Material Sciences
Catalysis and Ligand Design
The thiazole (B1198619) nucleus, a five-membered aromatic ring containing both sulfur and nitrogen atoms, serves as an effective scaffold for the design of ligands for transition metal catalysis. The presence of both a soft base (sulfur) and a hard base (nitrogen) allows thiazoles to coordinate with a variety of metals nih.gov. The functionalization of the thiazole ring, as in 5-(methylthio)thiazole, can further modulate the electronic and steric properties of the resulting ligands, influencing the catalytic activity and selectivity of their metal complexes.
Transition Metal Complexes with this compound Ligands
Thiazole derivatives are versatile ligands capable of forming stable complexes with a range of transition metals nih.gov. While extensive research has been conducted on various substituted thiazoles, specific studies on this compound as a primary ligand are less common. However, the principles of coordination chemistry suggest that the nitrogen atom of the thiazole ring would be the primary coordination site for metal ions. The methylthio group at the 5-position can influence the electron density of the ring and, consequently, the donor properties of the nitrogen atom.
Research on related structures provides insights into the potential of this compound in forming metal complexes. For instance, a study on the synthesis and structure of a mixed-ligand Zn(II) complex based on 2-amino-5-methylthio-1,3,4-thiadiazole, a structurally related compound, demonstrated the formation of an octahedral coordination geometry where the thiadiazole ligand coordinates with the metal center inlibrary.uz. This suggests that this compound could similarly act as a ligand in the formation of transition metal complexes.
The synthesis of transition metal complexes with thiazole-derived Schiff base ligands has also been reported, highlighting the role of these complexes in catalysis, material sciences, and as sensors orientjchem.org. These complexes exhibit interesting electrochemical and photophysical properties, which can be tuned by modifying the substituents on the thiazole ring orientjchem.org.
Applications in Asymmetric Catalysis
Chiral thiazoline ligands have been successfully employed in various asymmetric catalytic reactions, including palladium-catalyzed allylic substitutions and Friedel-Crafts alkylations nih.gov. The development of asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines underscores the importance of this class of compounds as chiral ligands and synthetic intermediates nih.gov.
While direct applications of this compound in asymmetric catalysis are not extensively documented, the broader family of thiazole-containing chiral ligands has shown significant promise. The synthesis of asymmetric thiazolo[5,4-d]thiazole derivatives has been explored for applications in molecular sensing, indicating the potential for creating chiral environments with thiazole-based structures charlotte.edu. The rigidity and defined stereochemistry of such molecules are crucial for achieving high enantioselectivity in catalytic processes. The functionalization at the 5-position with a methylthio group could be a strategic modification to influence the steric and electronic environment of a catalytic center, thereby potentially enhancing stereocontrol in asymmetric reactions.
Agrochemical Research and Development
The thiazole ring is a key structural motif in a variety of agrochemicals due to its broad spectrum of biological activities mdpi.com. The introduction of a methylthio group at the 5-position can significantly impact the biological efficacy of these compounds. Research in this area has led to the development of potent fungicidal, herbicidal, and insecticidal agents, as well as compounds with plant growth-regulating properties.
Fungicidal and Herbicidal Agents
Derivatives of this compound have demonstrated notable fungicidal properties. A study on thiazole-5-carboxanilides bearing a thioether group identified a particularly potent compound, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide, which exhibited significant activity against the plant pathogenic fungus Rhizoctonia solani researchgate.net. The fungicidal efficacy of this compound, with an EC50 value of 1.28 mg/L, was comparable to the commercial fungicide Thifluzamide researchgate.net. This highlights the potential of the methylthio-thiazole scaffold in the design of new fungicides.
The following table summarizes the fungicidal activity of the aforementioned compound:
| Compound Name | Target Fungus | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) |
| N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide | Rhizoctonia solani | 1.28 | Thifluzamide | Not specified in the provided text |
Furthermore, 2-amino-5-(methylthio)thiazole is recognized as a building block in the production of agrochemicals, suggesting its role as a precursor for various active ingredients lookchem.com. While the herbicidal activity of this compound derivatives is not as well-documented, research into other heterocyclic compounds with herbicidal properties, such as pyrazoles, indicates that five-membered heterocyclic rings are a promising area for the development of new herbicides nih.gov.
Insecticidal Properties
The thiazole moiety is a component of several commercial insecticides, such as Thiamethoxam and Thiacloprid, which are effective against a broad range of agricultural pests nih.gov. Research into novel thiazole derivatives continues to yield promising insecticidal candidates.
A series of N-pyridylpyrazole derivatives containing a thiazole ring were synthesized and evaluated for their insecticidal activities against several lepidopteran pests. One of the compounds, 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2-chloro-5-thiazolylmethyl)thiazole-4-carboxamide, demonstrated excellent insecticidal activity against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively mdpi.com.
The following table presents the insecticidal activity of this promising thiazole derivative:
| Compound Name | Target Insect | LC50 (mg/L) |
| 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2-chloro-5-thiazolylmethyl)thiazole-4-carboxamide | Plutella xylostella | 5.32 |
| Spodoptera exigua | 6.75 | |
| Spodoptera frugiperda | 7.64 |
Additionally, novel thiazole-fused quinoxalines have been investigated as insecticidal agents against the cotton leafworm, Spodoptera litura. These studies demonstrate the versatility of the thiazole scaffold in developing new insecticides with different modes of action nih.gov.
Plant Growth Regulation
Certain heterocyclic compounds containing a thioether linkage have shown potential as plant growth regulators. For instance, some derivatives of 5-(alkylthio)-1,3,4-thiadiazol-2(3H)-thione have been reported to exhibit pronounced plant growth stimulant properties researchgate.net. While this research focuses on a thiadiazole ring system, the presence of the alkylthio group suggests that a similar functional group on a thiazole ring, as in this compound, could also impart plant growth-regulating activities.
Furthermore, triazole compounds, which are also five-membered nitrogen-containing heterocycles, are known to act as plant growth regulators by affecting hormonal balance and other physiological processes in plants researchgate.net. This indicates that the broader class of azole compounds, to which thiazoles belong, has the potential to influence plant growth and development. However, specific studies on the plant growth regulating effects of this compound are not widely available.
Materials Science Applications
Optoelectronic Properties (e.g., Fluorescent Dyes)
The thiazole ring, a key component of this compound, is a well-established heterocycle in the construction of fluorescent molecules. Thiazoles are intrinsically fluorescent and are found in natural bioluminescent compounds like luciferin chim.itmdpi.com. The optoelectronic properties of materials containing the thiazole moiety can be finely tuned by chemical modifications, including the introduction of substituents such as the methylthio group.
Derivatives of thiazole are integral to a class of dyes known as Thiazole Orange (TO). These dyes are known for their significant fluorescence enhancement upon binding to nucleic acids, a property attributed to the restriction of intramolecular rotation in the bound state, which minimizes non-radiative decay pathways mdpi.com. While research on this compound itself as a fluorescent dye is not extensively detailed, the principles governing Thiazole Orange and its derivatives provide insight into the potential of the this compound unit. For instance, a novel RNA-selective fluorescent dye has been developed by integrating a thiazole orange structure with a p-(methylthio)styryl moiety, demonstrating the utility of the methylthio group in creating effective fluorescent probes for biological imaging rsc.orgnih.gov.
Furthermore, research into thiazolo[5,4-d]thiazole (TTz) derivatives, which can be considered as extended systems conceptually related to substituted thiazoles, reveals significant potential for optoelectronic applications. These materials are noted for their high thermal and oxidative stability, and their photophysical properties can be modulated by functionalization nih.gov. Studies on crystalline TTz derivatives have shown that their fluorescence can span the visible spectrum from blue to orange-red, with quantum yields in solution being around 25-28% nih.govrsc.org. The solid-state emission characteristics are highly dependent on the molecular packing in the crystal lattice rsc.org.
Table 1: Photophysical Properties of Thiazolo[5,4-d]thiazole (TTz) Crystal Derivatives
| Derivative | Absorption Max (nm, solid state) | Emission Max (nm, solid state) | Fluorescence Quantum Yield (ΦF, in solution) | Fluorescence Color |
|---|---|---|---|---|
| (MeOPh)2TTz | 450 | 580 | ~25-28% | Orange-Red |
| (PrOPh)2TTz | 425 | 525 | ~25-28% | Green |
| (BuOPh)2TTz | 400 | 480 | ~25-28% | Blue-Green |
| (HepOPh)2TTz | 380 | 450 | ~25-28% | Blue |
Note: The data presented is for symmetrically substituted dialkoxyphenyl thiazolo[5,4-d]thiazole derivatives as reported in research, illustrating the tuning of photophysical properties in larger systems containing thiazole rings.
Advanced Functional Materials
The this compound moiety is a valuable building block for the creation of advanced functional materials beyond simple fluorescent dyes. Its electron-rich nature, due to the sulfur atom, and the presence of a nitrogen atom make it suitable for incorporation into conjugated polymers and metal-organic frameworks (MOFs) with interesting electronic and photonic properties.
Thiazolo[5,4-d]thiazole-based materials have been identified as promising semiconductors for applications in plastic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) rsc.org. The fused thiazole rings create a rigid and planar structure that facilitates intermolecular π–π overlap, which is crucial for efficient charge transport rsc.org. The electron-deficient character of the TTz core makes it an excellent component in donor-acceptor type architectures for organic solar cells rsc.org.
In the realm of MOFs, thiazolothiazole-based ligands have been used to construct frameworks with multifunctional properties, including fluorescence sensing, catalysis, and photochromism rsc.org. The nitrogen and sulfur heteroatoms of the thiazole rings provide multiple coordination sites for metal ions, enabling the formation of diverse and stable network structures rsc.org.
Furthermore, thiazole-based polythiophenes have been synthesized and their optoelectronic properties investigated. These polymers exhibit tunable optical band gaps, which is a critical parameter for their use in electrochromic devices and sensors researchgate.net. The incorporation of thiazole units into the polymer backbone can influence the electronic structure and, consequently, the material's absorption and emission characteristics researchgate.net.
Table 2: Optical Band Gaps of Thiazole-Based Polymers
| Polymer | Optical Band Gap (eV) |
|---|---|
| PThDBTH | 2.15 |
| PTh2DBTH | 2.30 |
| P(ThDBTH-Th) | 1.95 |
Note: This table showcases the optical band gaps for different thiazole-containing polymers, indicating how the inclusion of the thiazole moiety impacts the electronic properties of the resulting materials.
Emerging Research Directions and Future Perspectives
Integration with Nanotechnology and Supramolecular Chemistry
The incorporation of 5-(methylthio)thiazole and its derivatives into nanomaterials and supramolecular structures is a promising frontier. In nanotechnology, thiazole-containing compounds are being investigated for the development of pharmacologically active nanoparticles, which can enhance the efficacy of electronic devices and therapeutic agents. imp.kiev.ua The nanoscale properties of these derivatives are a subject of ongoing research, aiming to harness their potential in targeted drug delivery and advanced materials. imp.kiev.ua
In the realm of supramolecular chemistry, thiazole (B1198619) derivatives, including 2-(methylthio)thiazole (B1586565), have been successfully used as ligands for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com These materials are of great interest due to their potential applications in luminescence, sensing, and catalysis. mdpi.com For instance, copper(I) has been used to create a one-dimensional coordination polymer with 2-(methylthio)thiazole, demonstrating the utility of this scaffold in creating structured, functional materials. mdpi.com The rigid, planar, and conjugated nature of fused thiazole systems, like thiazolo[5,4-d]thiazole, makes them ideal fluorescent molecules for building highly stable and luminescent MOFs. mdpi.comrsc.org
Table 1: Examples of Thiazole Derivatives in Supramolecular Chemistry
| Derivative | Metal Ion | Resulting Structure | Potential Application | Reference |
|---|---|---|---|---|
| 2-(methylthio)thiazole (MTT) | Copper(I) | 1D Coordination Polymer | Luminescent Materials | mdpi.com |
Novel Synthetic Methodologies for Enhanced Sustainability
Traditional methods for synthesizing thiazole derivatives often rely on hazardous reagents and generate significant chemical waste. nih.govresearchgate.net Consequently, a major research thrust is the development of green and sustainable synthetic protocols. These modern approaches prioritize the use of renewable starting materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. nih.govresearchgate.net
Several innovative techniques are being employed to achieve these goals. researchgate.net These include:
Microwave Irradiation: This method often leads to shorter reaction times, higher yields, and fewer by-products compared to conventional heating. researchgate.netbepls.com
Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative. researchgate.netmdpi.com
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene glycol (PEG) is a key aspect of green thiazole synthesis. researchgate.netbepls.com
Reusable Catalysts: The development of recyclable catalysts, such as silica-supported tungstosilisic acid, simplifies product purification and reduces waste. bepls.commdpi.com
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, improving efficiency and reducing the number of synthetic steps and purification processes. bepls.comnih.gov
These green methodologies not only offer environmental benefits but also provide advantages in terms of cost-effectiveness and scalability, making the production of this compound derivatives more practical for industrial applications. nih.govresearchgate.net
Advanced Computational Approaches for Design and Prediction
Advanced computational tools are becoming indispensable in the rational design and prediction of the biological activities of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, has emerged as a powerful technique to correlate the chemical structure of compounds with their pharmacological effects. laccei.orgresearchgate.net
2D-QSAR studies have been successfully applied to series of thiazole derivatives to build predictive models for various biological targets, such as 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. laccei.org These models are typically developed using machine learning algorithms, like multiple linear regression, and can accurately predict the inhibitory activity of new, unsynthesized compounds. laccei.org The predictive power of these QSAR models is rigorously validated using both internal and external test sets of compounds to ensure their reliability. laccei.orgresearchgate.net
The insights gained from these computational models help researchers to:
Identify key structural features responsible for biological activity.
Prioritize the synthesis of the most promising candidates.
Optimize lead compounds to enhance their potency and selectivity.
Reduce the time and cost associated with drug discovery by minimizing trial-and-error experimentation. laccei.org
Table 2: Example of a 2D-QSAR Model for Thiazole Derivatives
| Model Type | Target | Statistical Metric | Value | Significance | Reference |
|---|---|---|---|---|---|
| 2D-QSAR | 5-Lipoxygenase (5-LOX) | Correlation Coefficient (R²) | 0.626 | Indicates a good correlation between structure and activity. | laccei.org |
Exploration of Undiscovered Biological Targets and Pathways
The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs and is known to exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov This broad spectrum of activity suggests that many biological targets and pathways for thiazole-based compounds, including this compound derivatives, remain undiscovered.
Current research is moving beyond general screening to identify the specific molecular mechanisms underlying these activities. For example, studies on certain 5-methylthiazole-thiazolidinone conjugates have identified cyclooxygenase-1 (COX-1) as a key molecular target for their anti-inflammatory effects. nih.gov These compounds were found to be selective inhibitors of COX-1 over COX-2, offering a more targeted approach to modulating inflammatory pathways. nih.gov
Future exploration will likely involve:
Target Identification Studies: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the specific proteins and enzymes that interact with this compound derivatives.
Pathway Analysis: Investigating how these interactions modulate complex cellular signaling pathways to produce a therapeutic effect.
Phenotypic Screening: Using high-content imaging and cell-based assays to discover novel therapeutic applications for existing and new derivatives based on their effects on cellular phenotypes.
The discovery of novel targets and pathways will open new avenues for the development of this compound-based drugs for a wide range of diseases. nih.govnih.gov
Development of Multifunctional this compound-Based Systems
There is a growing interest in developing single chemical entities that can modulate multiple biological targets or combine therapeutic and diagnostic functions. The inherent versatility of the this compound scaffold makes it an excellent candidate for the creation of such multifunctional systems. nih.govresearchgate.net
Researchers are designing and synthesizing hybrid molecules that incorporate the thiazole ring with other pharmacologically active moieties to achieve synergistic effects. For example, thiazole derivatives have been synthesized that exhibit both potent antioxidant and antimicrobial activities. nih.govnih.gov This dual functionality could be particularly valuable in treating infections where oxidative stress is a contributing factor.
Beyond medicine, thiazole-based systems are being developed for applications in materials science. The rigid and electron-deficient nature of fused thiazole systems, such as thiazolo[5,4-d]thiazole, makes them promising building blocks for organic semiconductors used in plastic electronics and organic photovoltaics. rsc.org These materials possess appealing features for creating efficient and stable electronic devices. rsc.org The future may see the development of theranostic agents based on this compound, where a single compound can be used for both diagnosing a disease (e.g., through fluorescent imaging) and delivering a therapeutic payload.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for 5-(methylthio)thiazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves nucleophilic substitution or cyclocondensation reactions. For example, thiol-containing intermediates can react with methyl iodide under basic conditions to introduce the methylthio group. details a heterogenous catalytic method using PEG-400 and Bleaching Earth Clay (pH 12.5) at 70–80°C, which ensures efficient coupling of thiol-containing precursors with chlorobenzyl derivatives. Key steps include TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid for purity .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies thiol (-SH) and methylthio (-SCH₃) groups via S-H stretching (~2500 cm⁻¹) and C-S vibrations (600–700 cm⁻¹).
- ¹H NMR : Methylthio protons typically appear as singlets at δ 2.4–2.6 ppm. Aromatic protons in thiazole rings resonate between δ 7.0–8.5 ppm, depending on substituents ( ) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, e.g., C₆H₉NS₂ for 5-ethyl-2-(methylthio)thiazole (m/z 159.272) .
Q. What are the primary challenges in purifying this compound compounds?
- Methodological Answer : Due to their sulfur content and polar functional groups, purification often requires chromatographic techniques (e.g., silica gel chromatography) or recrystallization in solvents like ethanol/water mixtures. emphasizes the use of hot-water washing to remove unreacted starting materials .
Advanced Research Questions
Q. How does the methylthio substituent influence the electronic and biological properties of thiazole derivatives?
- Methodological Answer : The methylthio group (-SCH₃) acts as an electron-donating substituent, increasing electron density on the thiazole ring. This enhances nucleophilicity, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Biologically, fluorinated analogs (e.g., 4-fluorothiazole derivatives) show improved metabolic stability and binding affinity to targets like kinases () .
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Molecular docking with proteins (e.g., EGFR kinase) evaluates binding interactions. Software like AutoDock Vina can model how methylthio groups occupy hydrophobic pockets.
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent effects (e.g., logP, polar surface area) with observed bioactivity () .
Q. How should researchers resolve contradictions in reported biological data for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).
- Analytical Validation : Use HPLC or LC-MS to confirm compound purity (>95%), as impurities may skew bioactivity results ( ).
- Crystallographic Analysis : X-ray diffraction can resolve structural ambiguities, such as regiochemistry in substituted thiazoles ( ) .
Data-Driven Research Questions
Q. What are the key structural motifs in bioactive this compound derivatives?
- Methodological Answer : Bioactivity often correlates with:
- Fluorinated Aromatic Rings : Enhance metabolic stability (e.g., 4-fluorophenyl derivatives in ).
- Hybrid Structures : Combining thiazole with tetrazole or triazole rings improves antimicrobial activity ( ).
- Substituent Position : Methylthio groups at C-2 or C-5 positions modulate solubility and target selectivity ( ) .
Q. How can researchers design multi-step syntheses for complex this compound analogs?
- Methodological Answer :
- Step 1 : Synthesize the thiazole core via Hantzsch thiazole synthesis (α-haloketones + thioamides).
- Step 2 : Introduce methylthio groups via SN2 reactions with methyl iodide and a base (e.g., K₂CO₃).
- Step 3 : Functionalize with fluorinated or heterocyclic moieties using palladium-catalyzed cross-coupling ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
